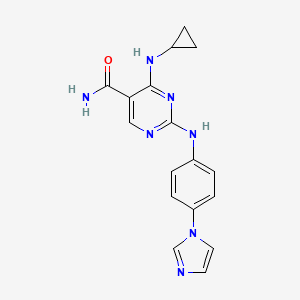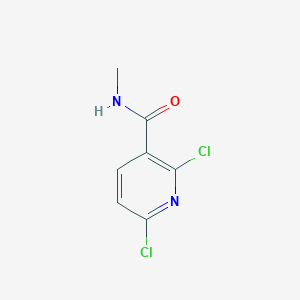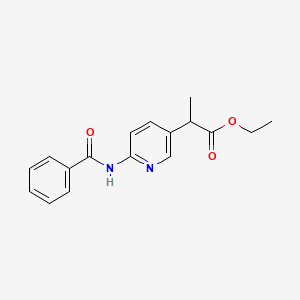
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its oxolane ring, which is substituted with multiple acetoxy groups and a methyl acetate moiety. Its stereochemistry is defined by the (2R,3R,4R) configuration, which plays a crucial role in its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor molecule, such as a hydroxylated oxolane derivative, using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) are employed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols.
Aplicaciones Científicas De Investigación
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which [(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate can be compared with other acetylated oxolane derivatives, such as:
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl butyrate: Similar structure but with a butyrate group instead of an acetate group.
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl propionate: Contains a propionate group, leading to different reactivity and applications.
The uniqueness of [(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate lies in its specific acetylation pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
(3,4,5-triacetyloxy-4-methyloxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)



![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)




![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
